molecular formula C28H29N3O3 B051240 (R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate CAS No. 610323-29-0

(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate

Cat. No. B051240
M. Wt: 455.5 g/mol
InChI Key: OXVWFQNPVAVRJP-RUZDIDTESA-N
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Description

The compound is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon . The name suggests that it contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .

properties

IUPAC Name

ethyl 2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-2-34-26(32)18-30-23-11-3-4-12-24(23)31(28(30)33)21-13-15-29(16-14-21)25-17-20-9-5-7-19-8-6-10-22(25)27(19)20/h3-12,21,25H,2,13-18H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVWFQNPVAVRJP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647872
Record name Ethyl (3-{1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate

CAS RN

610323-29-0
Record name Ethyl (3-{1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(RS)-1-[1-(Acenaphthen-1-yl)piperidin-4-yl]-1,3-dihydro-2H-benzoimidazol-2-one (1.5 g, 4 mmol) was dissolved in dimethylformamide (DMF, 15 ml). Sodium hydride (200 mg, 60%) was added and the suspension was stirred at 50° C. for 30 min. The mixture was cooled to room temperature, ethyl bromoacetate (0.75 g, 4.5 mmol) was added and the mixture was stirred for 1 hr. The reaction mixture was poured into water and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.6 g) as pale-yellow crystals.
Name
(RS)-1-[1-(Acenaphthen-1-yl)piperidin-4-yl]-1,3-dihydro-2H-benzoimidazol-2-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Name
O=c1[nH]c2ccccc2n1C1CCN(C2Cc3cccc4cccc2c34)CC1
Quantity
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)Cn1c(=O)n(C2CCN(C3Cc4cccc5cccc3c45)CC2)c2ccccc21

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